5-Nitro-2-(oxiranylmethoxy)acetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[5-nitro-2-(oxiran-2-ylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7(13)10-4-8(12(14)15)2-3-11(10)17-6-9-5-16-9/h2-4,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRGQRMIHJWMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573313 | |
| Record name | 1-{5-Nitro-2-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329722-31-8 | |
| Record name | 1-{5-Nitro-2-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Features and Chemical Significance
The chemical reactivity and synthetic utility of 5-Nitro-2-(oxiranylmethoxy)acetophenone are dictated by the interplay of its three primary functional moieties: the acetophenone (B1666503) system, the oxiranylmethoxy group, and the nitro group.
The acetophenone core, consisting of a phenyl ring attached to an acetyl group, is a common precursor in the synthesis of numerous organic compounds. The acetyl group's carbonyl function can participate in a wide array of reactions, including condensations, reductions, and oxidations, while the aromatic ring can undergo electrophilic and nucleophilic substitution.
The oxiranylmethoxy group contains a highly strained three-membered epoxide ring. This ring strain makes the epoxide an excellent electrophile, susceptible to ring-opening reactions by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com This reaction is a cornerstone of synthetic chemistry, as it allows for the stereospecific introduction of two new functional groups. The attack of a nucleophile typically occurs at the least sterically hindered carbon of the epoxide, proceeding via an SN2 mechanism. masterorganicchemistry.com
The nitro group at the 5-position is a strong electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position relative to itself. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization and the synthesis of various nitrogen-containing heterocycles. ontosight.ai
The combination of these features in a single molecule imparts a high degree of chemical significance, allowing for sequential and regioselective reactions to build molecular complexity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₅ |
| Molecular Weight | 237.21 g/mol |
| Appearance | White crystalline powder |
| Synonyms | 1-[5-Nitro-2-(oxiranylmethoxy)phenyl]ethanone |
This data is compiled from publicly available chemical databases.
Relevance As a Versatile Organic Intermediate
The true value of 5-Nitro-2-(oxiranylmethoxy)acetophenone lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential pharmacological activity. The strategic arrangement of its functional groups allows for a modular approach to synthesis.
A prime example of its potential utility can be inferred from the well-established synthesis of β-adrenergic blocking agents (beta-blockers). Many beta-blockers share a common structural motif: an aryloxypropanolamine side chain. nih.gov The synthesis of these drugs often involves the reaction of a substituted phenol (B47542) with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an amine. nih.govnih.gov
This compound can be viewed as a pre-functionalized building block for analogous structures. The oxirane ring is primed for nucleophilic attack by an amine, which would introduce a side chain similar to that found in beta-blockers. Subsequently, the acetophenone (B1666503) and nitro functionalities offer avenues for further chemical modification to generate a library of diverse compounds. For instance, the ketone can be reduced to an alcohol or converted into various heterocyclic systems, while the nitro group can be reduced to an amine and then acylated, alkylated, or incorporated into a heterocycle.
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Oxirane Ring | Nucleophilic Ring-Opening (e.g., with amines, alcohols, thiols) | β-Amino alcohols, β-alkoxy alcohols, β-thio alcohols |
| Ketone (Acetyl Group) | Reduction (e.g., with NaBH₄) | Secondary Alcohol |
| Condensation (e.g., with aldehydes) | Chalcones and derived heterocycles | |
| α-Halogenation | α-Halo ketones (intermediates for further substitution) | |
| Nitro Group | Reduction (e.g., with Sn/HCl, H₂/Pd-C) | Primary Amine (Aniline derivative) |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Substitution of the nitro group (under specific conditions) |
Current Research Trajectories and Unexplored Domains
Convergent and Divergent Synthetic Routes to the Acetophenone Core
The formation of the 2-hydroxy-5-nitroacetophenone backbone is a critical first stage in the synthesis of the target molecule. This can be achieved through various synthetic strategies, primarily involving the regioselective nitration of a pre-formed acetophenone derivative or by strategically introducing the functional groups onto the aromatic ring.
Regioselective Nitration of Acetophenone Derivatives
The direct nitration of 2-hydroxyacetophenone is a common and straightforward method for the synthesis of 2-hydroxy-5-nitroacetophenone. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring. researchgate.net The hydroxyl group (-OH) at the C2 position is a strongly activating ortho, para-director, while the acetyl group (-COCH3) at the C1 position is a deactivating meta-director. automate.videostudyraid.comlibretexts.orglibretexts.org
The powerful activating and para-directing effect of the hydroxyl group overrides the meta-directing effect of the acetyl group, leading to the preferential substitution of the nitro group at the C5 position, which is para to the hydroxyl group and meta to the acetyl group. researchgate.net This synergistic directing effect results in a high yield of the desired 5-nitro-2-hydroxyacetophenone with minimal formation of other isomers. researchgate.net
The reaction is typically carried out using a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. While this method is generally effective, alternative nitrating systems can be employed to modulate reactivity and selectivity. For instance, a patent describes a method to avoid 5-position nitration by first sulfonating the 2-hydroxyacetophenone to protect the para position, thereby directing nitration to the 3-position. google.com This highlights the importance of carefully chosen conditions to achieve the desired regioselectivity.
Table 1: Directing Effects of Substituents in the Nitration of 2-Hydroxyacetophenone
| Substituent | Position | Electronic Effect | Directing Influence |
| Hydroxyl (-OH) | C2 | Activating | Ortho, Para |
| Acetyl (-COCH3) | C1 | Deactivating | Meta |
Strategic Introduction of the Acetyl and Alkoxy Substituents
An alternative to the direct nitration of a pre-existing hydroxyacetophenone is the construction of the aromatic core by introducing the functional groups in a strategic sequence. The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters. chemrxiv.orgresearchgate.netajchem-a.compw.liveresearchgate.net This reaction involves the rearrangement of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl3). ajchem-a.compw.live
In a synthetic route towards 2-hydroxy-5-nitroacetophenone, one could start with a nitrophenol derivative. For example, 4-nitrophenol can be acetylated to form 4-nitrophenyl acetate. Subsequent subjection of this ester to a Fries rearrangement would yield a mixture of ortho- and para-hydroxyacetophenone derivatives. The ratio of these isomers is highly dependent on the reaction conditions. pw.live Lower temperatures and polar solvents tend to favor the formation of the para-isomer, while higher temperatures and non-polar solvents favor the ortho-isomer. pw.live By carefully controlling these parameters, the synthesis can be directed towards the desired 2-hydroxy-5-nitroacetophenone.
Stereoselective Construction of the Oxiranylmethoxy Moiety
The introduction of the oxiranylmethoxy group at the C2 position of the acetophenone core is a crucial step that can be achieved with a high degree of stereocontrol if required. This typically involves the formation of an ether linkage followed by epoxidation or the direct use of a chiral epoxide building block.
Epoxidation Strategies and Chiral Induction Methods
One common strategy involves the initial formation of an allylic ether, followed by epoxidation of the double bond. For the synthesis of this compound, this would involve the allylation of 2-hydroxy-5-nitroacetophenone to form 2-(allyloxy)-5-nitroacetophenone. The subsequent epoxidation of the allyl group can be performed using various methods.
For a racemic product, common epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can be used. However, for the synthesis of enantiomerically pure compounds, stereoselective epoxidation methods are necessary. The Sharpless asymmetric epoxidation is a highly effective method for the epoxidation of allylic alcohols, but it is less effective for unfunctionalized alkenes like the allyl ether in this case. wikipedia.orgorganic-chemistry.org
A more suitable approach for the asymmetric epoxidation of the unfunctionalized double bond in 2-(allyloxy)-5-nitroacetophenone is the Jacobsen-Katsuki epoxidation. iitm.ac.inlibretexts.orgiitm.ac.inresearchgate.net This method employs a chiral manganese(III)-salen complex as a catalyst and a stoichiometric oxidant such as sodium hypochlorite. iitm.ac.in The chiral environment provided by the catalyst directs the oxygen atom transfer to one face of the alkene, resulting in the formation of an epoxide with high enantiomeric excess. iitm.ac.in Organocatalytic methods using chiral ketones have also emerged as powerful tools for the asymmetric epoxidation of unfunctionalized alkenes. libretexts.org Furthermore, biocatalytic approaches, such as the use of alkene-utilizing bacteria, have been shown to stereoselectively epoxidize phenyl allyl ether, offering a green and highly selective alternative. nih.gov
Table 2: Comparison of Asymmetric Epoxidation Methods for Allyl Ethers
| Method | Catalyst | Oxidant | Key Features |
| Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-salen complex | NaOCl, UHP | Effective for unfunctionalized alkenes, high enantioselectivity. iitm.ac.iniitm.ac.inresearchgate.net |
| Organocatalytic Epoxidation | Chiral Ketones | Oxone, H2O2 | Metal-free, broad substrate scope. libretexts.org |
| Biocatalytic Epoxidation | Alkene-utilizing bacteria | O2 | High stereoselectivity, environmentally friendly. nih.gov |
Precursor Functionalization and Cyclization Approaches to Oxiranes
An alternative and often more direct route to the oxiranylmethoxy moiety is through the Williamson ether synthesis, which involves the reaction of a phenoxide with an epoxide-containing electrophile. wikipedia.orgbyjus.commasterorganicchemistry.comkhanacademy.orgtaylorandfrancis.comlibretexts.orgresearchgate.netwikipedia.org In this approach, 2-hydroxy-5-nitroacetophenone is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. researchgate.netgold-chemistry.org This nucleophilic phenoxide then reacts with an electrophilic three-carbon unit that already contains or will form the oxirane ring.
A common electrophile for this purpose is epichlorohydrin. The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the carbon atom bearing the chlorine, leading to the formation of a chlorohydrin intermediate, which then undergoes intramolecular cyclization to form the epoxide ring. usda.govgoogle.com To obtain an enantiomerically pure product, chiral (R)- or (S)-epichlorohydrin can be used as the starting material. This strategy directly installs the desired stereocenter without the need for a separate asymmetric epoxidation step.
Optimization of Reaction Conditions and Yields in Multi-Step Synthesis
In the nitration step, the temperature must be carefully managed to prevent over-nitration or degradation of the starting material. The ratio of nitric acid to sulfuric acid can also influence the reaction rate and selectivity. google.com For the Fries rearrangement, as previously mentioned, temperature and solvent polarity are critical for controlling the regioselectivity and maximizing the yield of the desired ortho-isomer. chemrxiv.orgpw.live
Development of Green Chemistry Approaches in its Synthesis
The synthesis of this compound, a valuable intermediate in organic synthesis, has traditionally relied on conventional methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. In alignment with the growing emphasis on sustainable chemical manufacturing, research efforts have been directed towards the development of greener synthetic routes. These approaches aim to improve efficiency, reduce environmental impact, and enhance the safety profile of the synthesis by adhering to the principles of green chemistry. The primary focus has been on the key reaction step: the Williamson ether synthesis, which joins the nitrophenolic core to the oxirane moiety.
The conventional synthesis of this compound typically proceeds via the etherification of 2-hydroxy-5-nitroacetophenone with an epihalohydrin, such as epichlorohydrin, in the presence of a base. Green chemistry approaches have sought to innovate this process by introducing alternative energy sources, catalyst systems, and more environmentally benign solvent choices.
Phase-Transfer Catalysis (PTC)
One of the significant advancements in the green synthesis of ethers is the application of phase-transfer catalysis (PTC). researchgate.netdalalinstitute.comfzgxjckxxb.com In the context of synthesizing this compound, a phase-transfer catalyst can facilitate the reaction between the water-soluble phenoxide salt of 2-hydroxy-5-nitroacetophenone and the water-insoluble epichlorohydrin. dalalinstitute.com This technique eliminates the need for anhydrous conditions and expensive, toxic, and often high-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). researchgate.netmasterorganicchemistry.com
The use of quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, as phase-transfer catalysts allows the reaction to proceed in a biphasic system (e.g., toluene/aqueous NaOH), which simplifies work-up procedures and often leads to higher yields and purities. researchgate.net The catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with epichlorohydrin. dalalinstitute.com This method offers several green advantages, including milder reaction conditions, reduced solvent usage, and often the ability to recycle the catalyst. fzgxjckxxb.com
Table 1: Comparison of Conventional vs. Phase-Transfer Catalysis for Williamson Ether Synthesis
| Parameter | Conventional Method | Phase-Transfer Catalysis (PTC) |
| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO) | Biphasic system (e.g., Toluene/Water) or solvent-free |
| Base | Strong bases (e.g., NaH) | Aqueous NaOH or solid K₂CO₃ |
| Conditions | Elevated temperatures, inert atmosphere | Milder temperatures, ambient atmosphere |
| Byproducts | Significant solvent waste | Reduced waste, potential for catalyst recycling |
| Yields | Variable, often requires rigorous purification | Generally high with improved purity |
This table presents a generalized comparison for Williamson ether synthesis based on principles of phase-transfer catalysis.
Alternative Energy Sources: Microwave and Ultrasound Irradiation
To further enhance the efficiency and green credentials of the synthesis, alternative energy sources such as microwave irradiation and ultrasound have been explored for similar organic transformations. nih.govnih.govchemicaljournals.com
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govchemicaljournals.com For the synthesis of this compound, microwave heating can be applied to the Williamson ether synthesis step. The rapid and efficient heating provided by microwaves can lead to a significant reduction in energy consumption and the minimization of side product formation. nih.gov Solvent-free conditions are also often possible under microwave irradiation, further enhancing the green nature of the process. chemicaljournals.com For instance, the reaction of a phenol (B47542) with an alkyl halide can be carried out on a solid support in the absence of a solvent, with microwave energy driving the reaction to completion in a short time.
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. nih.gov In the synthesis of aryl glycidyl ethers, ultrasound has been shown to be highly effective, particularly in heterogeneous systems. nih.gov An ultrasound-assisted synthesis of this compound could potentially be carried out in a biphasic system or even in solvent-free conditions, leading to enhanced reaction rates and yields. nih.gov
Table 2: Effect of Energy Source on a Model Williamson Ether Synthesis
| Energy Source | Reaction Time | Yield (%) | Conditions |
| Conventional Heating | Several hours | Moderate to High | Reflux in organic solvent |
| Microwave Irradiation | Minutes | High to Excellent | Solvent or solvent-free |
| Ultrasound Irradiation | 1-2 hours | High | Ambient temperature, biphasic system |
This table illustrates typical improvements seen in organic synthesis when switching from conventional heating to alternative energy sources, based on analogous reactions.
Greener Solvent Choices and Solvent-Free Conditions
The choice of solvent is a critical aspect of green chemistry. Traditional solvents for Williamson ether synthesis, such as THF, DMF, and DMSO, are coming under increasing scrutiny due to their toxicity and environmental persistence. masterorganicchemistry.com Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME), which has a better safety profile and is less prone to peroxide formation than THF. sigmaaldrich.com
An even more environmentally friendly approach is the development of solvent-free reaction conditions. researchgate.net For the synthesis of this compound, a solid-liquid phase-transfer catalysis approach could be employed, where the reactants and a solid base (like potassium carbonate) are mixed with a catalytic amount of a phase-transfer agent without any solvent. researchgate.net This method significantly reduces waste and simplifies product isolation.
Reactions Involving the Oxirane Ring
The oxirane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions by a wide range of nucleophiles. chemistrysteps.com This reactivity is the cornerstone of its utility as a synthetic intermediate. The presence of an adjacent ether linkage and the broader electronic environment of the substituted acetophenone can influence the outcomes of these transformations.
Nucleophilic Ring-Opening Reactions and Regioselectivity
The ring-opening of the epoxide in this compound can be initiated by both strong and weak nucleophiles, with the regioselectivity of the attack being highly dependent on the reaction conditions. wikipedia.orgresearchgate.net The two carbon atoms of the oxirane ring are not equivalent; one is a primary carbon and the other is a secondary carbon (part of the CH-O linkage).
Under basic or neutral conditions, with strong nucleophiles such as alkoxides, amines, Grignard reagents, or hydride donors like lithium aluminium hydride, the reaction proceeds via a classic SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com The nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.com For this compound, this would be the terminal primary carbon of the oxirane ring. This attack leads to the formation of a secondary alcohol.
Conversely, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring for nucleophilic attack, even by weak nucleophiles like water or alcohols. masterorganicchemistry.com The transition state under these conditions has significant carbocationic character. Consequently, the nucleophile attacks the more substituted carbon atom, which can better stabilize the partial positive charge. chemistrysteps.commasterorganicchemistry.com In this case, the attack would occur at the secondary carbon, resulting in the formation of a primary alcohol.
| Nucleophile/Condition | Mechanism | Site of Attack | Product Type |
| Strong Nucleophile (e.g., RO⁻, RNH₂, RMgX) / Basic or Neutral | SN2 | Less substituted carbon (primary) | Secondary Alcohol |
| Weak Nucleophile (e.g., H₂O, ROH) / Acidic (H⁺) | SN1-like | More substituted carbon (secondary) | Primary Alcohol |
This table summarizes the regioselectivity of epoxide ring-opening reactions.
Rearrangement Reactions of the Epoxide Moiety
Epoxides can undergo rearrangement reactions, typically under acidic or basic conditions, to yield carbonyl compounds or allylic alcohols. wikipedia.org
One significant acid-catalyzed rearrangement is the Meinwald rearrangement, which converts epoxides into aldehydes or ketones. rsc.orgresearchgate.net This reaction proceeds through a carbocation-like intermediate. For the oxirane moiety in this compound, an acid-catalyzed rearrangement could theoretically lead to the formation of an aldehyde.
Under the influence of strong, non-nucleophilic bases, epoxides can also rearrange to form allylic alcohols. acs.org This reaction involves the abstraction of a proton from a carbon adjacent to the epoxide ring. Given the structure of the (oxiranylmethoxy) group, the potential for this specific rearrangement may be limited by the availability of suitably positioned protons and the stability of the resulting allylic alcohol.
Stereochemical Control in Ring-Opening Processes
The nucleophilic ring-opening of an epoxide is a stereospecific process. Because the reaction proceeds via an SN2 mechanism (or SN2-like in the acid-catalyzed case), the nucleophile attacks the carbon atom from the side opposite to the C-O bond. chemistrysteps.comyoutube.com This backside attack results in an inversion of the stereochemical configuration at the carbon center where the substitution occurs. masterorganicchemistry.com
If the starting this compound is an enantiomerically pure compound (e.g., (R)- or (S)- enantiomer), the ring-opening reaction will produce a product with a predictable stereochemistry, where the configuration at the site of nucleophilic attack is inverted. youtube.com This stereochemical control is a crucial feature in asymmetric synthesis. For instance, if a nucleophile attacks the chiral secondary carbon of the oxirane ring, the stereocenter will be inverted. If the attack occurs at the primary carbon, the configuration of the adjacent chiral center is retained. youtube.com
Transformations of the Nitro Group
The aromatic nitro group is a versatile functional group, primarily known for its strong electron-withdrawing properties and its ability to be transformed into a variety of other nitrogen-containing functionalities. researchgate.netwikipedia.org
Reduction Reactions to Amino Derivatives
The most common and synthetically valuable transformation of the aromatic nitro group is its reduction to a primary amino group (-NH₂). acs.orgresearchgate.net This conversion is a cornerstone of organic synthesis, as the resulting anilines are precursors to a vast array of compounds. youtube.com
Several methods are available for this reduction:
Catalytic Hydrogenation: This is a widely used method, employing hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). surendranatheveningcollege.com It is generally a clean and efficient process.
Metal-Acid Systems: A classic and reliable method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.comsurendranatheveningcollege.com
Other Reducing Agents: Other reagents like sodium hydrosulfite (Na₂S₂O₄) or transfer hydrogenation using sources like hydrazine or formic acid can also be employed. google.com
The reduction process is understood to proceed in a stepwise manner, involving nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final amino product is formed. nih.govlibretexts.org
| Reagent | Conditions | Product |
| H₂ / Pd-C | Solvent (e.g., Ethanol, Ethyl Acetate) | 5-Amino-2-(2,3-dihydroxypropoxy)acetophenone (if epoxide is also reduced) or 5-Amino-2-(oxiranylmethoxy)acetophenone |
| Fe / HCl | Aqueous, Heat | 5-Amino-2-(oxiranylmethoxy)acetophenone |
| Sn / HCl | Aqueous, Heat | 5-Amino-2-(oxiranylmethoxy)acetophenone |
| Na₂S₂O₄ | Aqueous / Organic Solvent | 5-Amino-2-(oxiranylmethoxy)acetophenone |
This table presents common reagents for the reduction of the nitro group in this compound to the corresponding amine.
Exploration of Other Nitro Group Derivations
Beyond full reduction to the amine, the nitro group can be converted into other functional groups by controlling the reaction conditions and the reducing agent.
Partial Reduction: Under specific, milder, or pH-controlled conditions, the reduction can be stopped at intermediate stages. For example, reduction in a neutral medium (e.g., using zinc dust and ammonium chloride) can yield the corresponding N-arylhydroxylamine derivative. surendranatheveningcollege.comlibretexts.org Reduction in an alkaline medium can lead to bimolecular condensation products like azoxy, azo, or hydrazo compounds. surendranatheveningcollege.com
Nucleophilic Aromatic Substitution: The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. wikipedia.orgsurendranatheveningcollege.com In this compound, the nitro group could facilitate the displacement of a suitable leaving group at the ortho or para positions, although none are present in the parent molecule. However, this inherent reactivity is an important consideration in more complex derivatives.
Reactivity of the Acetophenone Carbonyl Group
The carbonyl group of the acetophenone moiety is a primary site for nucleophilic addition and condensation reactions. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.
The acetophenone carbonyl group in this compound is expected to readily undergo condensation reactions, particularly with aldehydes and other carbonyl compounds, in the presence of an acid or base catalyst. A notable example is the Claisen-Schmidt condensation, which would involve the reaction with an aromatic aldehyde to form a chalcone derivative. The strong electron-withdrawing nature of the nitro group at the para-position to the acetyl group would enhance the acidity of the alpha-protons, facilitating enolate formation and subsequent condensation.
Another potential transformation is the formation of imines or Schiff bases upon reaction with primary amines. This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The carbonyl group can also be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Table 1: Predicted Condensation and Carbonyl Transformation Reactions
| Reaction Type | Reagents/Conditions | Predicted Product |
| Claisen-Schmidt Condensation | Aromatic aldehyde, NaOH or acid catalyst | Chalcone derivative |
| Imine Formation | Primary amine, acid catalyst | Imine (Schiff base) |
| Reduction | Sodium borohydride or Lithium aluminum hydride | Secondary alcohol |
The methyl group adjacent to the carbonyl (the alpha-position) is activated and susceptible to a variety of functionalization reactions. The presence of the electron-withdrawing nitro group further increases the acidity of these alpha-protons, making deprotonation and subsequent reactions more facile.
One key reaction is alpha-halogenation, which can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. This reaction proceeds via an enol or enolate intermediate. The resulting alpha-halo ketone is a versatile intermediate for further synthetic transformations, including nucleophilic substitution and elimination reactions.
Furthermore, the alpha-position can be oxidized. For instance, selenium dioxide can be used to introduce a hydroxyl group at the alpha-position, forming an alpha-hydroxy ketone.
Table 2: Predicted Alpha-Functionalization Reactions
| Reaction Type | Reagents/Conditions | Predicted Product |
| Alpha-Halogenation | N-Bromosuccinimide (NBS) or Br₂/CH₃COOH | Alpha-bromo ketone |
| Alpha-Hydroxylation | Selenium dioxide (SeO₂) | Alpha-hydroxy ketone |
Interplay and Chemoselectivity Among Reactive Functional Groups
This compound possesses multiple reactive sites: the acetophenone carbonyl, the alpha-protons of the acetyl group, the oxirane ring, and the nitro group. The interplay between these groups and the chemoselectivity of reactions are critical considerations in its synthetic applications.
The oxirane ring is susceptible to nucleophilic ring-opening reactions under both acidic and basic conditions. This presents a challenge for chemoselectivity when performing reactions at the acetophenone moiety. For example, in a base-catalyzed condensation reaction, the hydroxide or alkoxide catalyst could also initiate the ring-opening of the epoxide. Similarly, acidic conditions used for imine formation could also promote epoxide ring-opening.
To achieve selective transformations, careful selection of reaction conditions is paramount. For instance, to favor reactions at the acetophenone carbonyl or alpha-position, milder bases or non-nucleophilic catalysts might be employed to minimize concomitant epoxide opening. Protecting group strategies could also be utilized, although this adds steps to a synthetic sequence.
The nitro group is generally stable under many conditions but can be reduced to an amino group using strong reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This reduction would likely also affect the carbonyl group and potentially the epoxide, highlighting the need for controlled reduction methods to achieve selectivity.
Strategic Applications of 5 Nitro 2 Oxiranylmethoxy Acetophenone in Complex Molecular Synthesis
Utility as a Building Block for Functionalized Aromatic Systems
5-Nitro-2-(oxiranylmethoxy)acetophenone serves as a versatile building block in organic synthesis, largely due to the diverse reactivity of its functional groups. The presence of the nitro group, the acetophenone (B1666503) moiety, and the reactive oxirane (epoxide) ring allows for a variety of chemical transformations. This trifecta of functionality enables its use in the construction of more complex, functionalized aromatic systems. nih.govfrontiersin.org
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. More commonly, the nitro group is reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutically relevant compounds. nih.gov This amino group can then be further modified, for example, through diazotization or acylation, to introduce a wide array of other functionalities.
The acetophenone portion of the molecule contains a reactive carbonyl group and α-protons. This allows for classic carbonyl chemistry, such as aldol (B89426) condensations, Wittig reactions, and the formation of imines or enamines, providing pathways to extend the carbon skeleton. Furthermore, acetophenones, in general, are valuable precursors for the synthesis of various heterocyclic and pharmaceutical compounds. researchgate.netmdpi.comnih.gov
The oxirane ring is perhaps the most versatile functional group on the molecule. It is a strained three-membered ring that readily undergoes ring-opening reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is central to its application in building larger molecular frameworks. For instance, the reaction of the epoxide with an amine can introduce a β-amino alcohol moiety, a common structural motif in many biologically active molecules.
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The unique combination of functional groups in this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Nitrogen-containing heterocycles are of particular interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals.
The synthesis of heterocyclic systems often involves intramolecular cyclization reactions. For example, after reduction of the nitro group to an amine, the resulting amino group can react intramolecularly with the epoxide ring or a derivative of the acetophenone group. The specific reaction conditions and reagents employed will dictate the type and size of the resulting heterocyclic ring.
While direct examples of heterocyclic synthesis starting from this compound are not extensively detailed in the provided search results, the general reactivity of nitro-substituted aromatic compounds and acetophenones points towards their utility in this area. researchgate.netnih.gov For instance, acetophenones are known precursors for the synthesis of quinolones, pyrimidines, and thiazoles. researchgate.netscispace.com The presence of the oxiranylmethoxy side chain provides a handle for further cyclization or functionalization of the resulting heterocyclic core.
| Precursor Functional Group | Potential Heterocyclic Product |
| Nitro (after reduction to amine) and Oxirane | Morpholine or Piperazine derivatives |
| Acetophenone and introduced functionalities | Quinolones, Pyrimidines, Thiazoles |
Application in the Construction of Chiral Scaffolds
The oxirane ring in this compound contains a stereocenter, making the molecule chiral. This inherent chirality allows for its use in the construction of more complex chiral scaffolds, which is of paramount importance in modern drug discovery, as different enantiomers of a drug can have vastly different biological activities.
Role in Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral product. Starting with an enantiomerically pure form of this compound allows for the transfer of that chirality to the final product. The stereospecific ring-opening of the epoxide is a key step in this process. By carefully choosing the nucleophile and reaction conditions, the stereochemistry of the newly formed stereocenters can be controlled.
For example, the enantioselective opening of an epoxide with an amine nucleophile is a common strategy for the synthesis of chiral β-amino alcohols. These chiral building blocks are intermediates in the synthesis of numerous pharmaceuticals. mdpi.com While specific examples for this exact molecule are not provided in the search results, the principle is a cornerstone of asymmetric synthesis.
Diastereoselective Transformations
In addition to enantioselectivity, this compound can be employed in diastereoselective reactions. When this chiral molecule reacts to form a new stereocenter, the existing stereocenter can influence the stereochemical outcome, leading to the preferential formation of one diastereomer over another.
A key example of a diastereoselective transformation is the nitro-Mannich (or aza-Henry) reaction, which is used to synthesize β-nitroamines. beilstein-journals.org These reactions are crucial for setting up the relative stereochemistry between adjacent carbon atoms. The resulting β-nitroamines are versatile intermediates that can be further transformed into 1,2-diamines and other important nitrogen-containing compounds. beilstein-journals.org The stereocontrol in these reactions is often high, leading to a single diastereomer as the major product. beilstein-journals.org
| Stereoselective Reaction Type | Key Feature | Potential Product |
| Enantioselective Epoxide Opening | Transfer of chirality from starting material | Chiral β-amino alcohols |
| Diastereoselective Nitro-Mannich Reaction | Control of relative stereochemistry | β-nitroamines, 1,2-diamines |
Intermediate in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
This compound is identified as an intermediate in the synthesis of other molecules, including those with potential pharmaceutical applications. pharmaffiliates.combiomart.cn The combination of the nitro-aromatic system and the reactive epoxide side chain makes it a valuable precursor for more complex molecules that may have biological activity. shreemlifesciences.com
Nitro compounds, in general, are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules in both academic and industrial settings. frontiersin.org The diverse reactivity of the nitro group, allowing for its transformation into other functionalities, is a key reason for its utility. nih.govfrontiersin.org For instance, the reduction of the nitro group to an amine is a common step in the synthesis of many drugs.
While the specific advanced pharmaceutical or agrochemical intermediates synthesized from this compound are not explicitly detailed in the search results, its classification as a pharmaceutical intermediate suggests its role in the multi-step synthesis of active pharmaceutical ingredients (APIs). pharmaffiliates.comcymitquimica.com The synthesis of modern pharmaceuticals often involves the assembly of complex molecular structures from smaller, functionalized building blocks like the title compound. shreemlifesciences.com
Systematic Derivatization and Analogue Synthesis Based on 5 Nitro 2 Oxiranylmethoxy Acetophenone
Structural Modifications at the Nitro Position
The nitro group on the acetophenone (B1666503) ring serves as a key functional handle for a variety of chemical transformations, primarily through its reduction to an amino group. This conversion opens up a vast chemical space for derivatization.
The reduction of the aromatic nitro group in 5-Nitro-2-(oxiranylmethoxy)acetophenone to an amine is a foundational modification. This transformation can be achieved using various reducing agents, such as tin(II) chloride in the presence of hydrochloric acid, or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) and a hydrogen source. The resulting 5-Amino-2-(oxiranylmethoxy)acetophenone is a versatile intermediate.
Once the amino derivative is obtained, it can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is highly reactive and can be subjected to a range of substitution reactions, allowing for the introduction of diverse functionalities at the 5-position of the aromatic ring. For instance, Sandmeyer reactions can be employed to introduce halides (Cl, Br), a cyano group, or a hydroxyl group. Similarly, a fluorine atom can be introduced via the Balz-Schiemann reaction.
| Compound Name | Starting Material | Potential Reagents | Resulting Functional Group at Position 5 |
|---|---|---|---|
| 5-Amino-2-(oxiranylmethoxy)acetophenone | This compound | SnCl2/HCl or H2/Pd-C | -NH2 |
| 5-Chloro-2-(oxiranylmethoxy)acetophenone | 5-Amino-2-(oxiranylmethoxy)acetophenone | 1. NaNO2/HCl; 2. CuCl | -Cl |
| 5-Bromo-2-(oxiranylmethoxy)acetophenone | 5-Amino-2-(oxiranylmethoxy)acetophenone | 1. NaNO2/HBr; 2. CuBr | -Br |
| 5-Cyano-2-(oxiranylmethoxy)acetophenone | 5-Amino-2-(oxiranylmethoxy)acetophenone | 1. NaNO2/HCl; 2. CuCN | -CN |
| 5-Fluoro-2-(oxiranylmethoxy)acetophenone | 5-Amino-2-(oxiranylmethoxy)acetophenone | 1. NaNO2/HBF4; 2. Heat | -F |
| 5-Hydroxy-2-(oxiranylmethoxy)acetophenone | 5-Amino-2-(oxiranylmethoxy)acetophenone | 1. NaNO2/H2SO4; 2. H2O, Heat | -OH |
Variations of the Oxiranylmethoxy Side Chain
The oxiranylmethoxy side chain provides another reactive site for structural diversification, primarily through the ring-opening of the epoxide. This three-membered ring is susceptible to nucleophilic attack, leading to the formation of a variety of derivatives with different functional groups.
The epoxide ring can be opened by a wide range of nucleophiles, typically under acidic or basic conditions. This reaction results in the formation of a 1,2-amino alcohol or a diol derivative, depending on the nucleophile used. For instance, reaction with amines will yield amino alcohols, while hydrolysis will produce a diol. The regioselectivity of the ring-opening can be influenced by the reaction conditions.
Common nucleophiles for epoxide ring-opening include:
Amines: Primary and secondary amines can be used to introduce a variety of alkyl and aryl substituents.
Water: Hydrolysis, often acid-catalyzed, leads to the formation of a diol.
Alcohols: Alkoxides or alcohols under acidic conditions can be used to introduce new ether linkages.
Thiols: Thiolates are effective nucleophiles for opening the epoxide ring to form thioethers.
| Compound Name | Starting Material | Nucleophile | Resulting Side Chain at Position 2 |
|---|---|---|---|
| 1-(5-Nitro-2-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone | This compound | Isopropylamine | -OCH2CH(OH)CH2NHCH(CH3)2 |
| 1-(5-Nitro-2-(2,3-dihydroxypropoxy)phenyl)ethanone | This compound | H2O/H+ | -OCH2CH(OH)CH2OH |
| 1-(5-Nitro-2-(2-hydroxy-3-methoxypropoxy)phenyl)ethanone | This compound | Methanol/H+ or NaOCH3 | -OCH2CH(OH)CH2OCH3 |
| 1-(5-Nitro-2-(2-hydroxy-3-(phenylthio)propoxy)phenyl)ethanone | This compound | Thiophenol/base | -OCH2CH(OH)CH2SPh |
Substitution Patterns on the Acetophenone Aromatic Ring
Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.
The acetophenone ring in the parent compound is substituted with three groups: a nitro group (-NO2), an acetyl group (-COCH3), and an oxiranylmethoxy group (-OCH2-epoxide). The nitro and acetyl groups are electron-withdrawing and meta-directing, while the ether linkage of the oxiranylmethoxy group is electron-donating and ortho-, para-directing. The interplay of these directing effects will govern the regioselectivity of further substitutions.
Given the strong deactivating nature of the nitro and acetyl groups, further electrophilic substitution will be challenging. However, under forcing conditions, it may be possible to introduce additional substituents. The most likely positions for substitution would be ortho to the activating oxiranylmethoxy group (positions 3 and 1) and meta to the deactivating nitro and acetyl groups.
Potential electrophilic aromatic substitution reactions include:
Nitration: Introduction of a second nitro group.
Halogenation: Introduction of a halogen atom (e.g., Br, Cl).
Sulfonation: Introduction of a sulfonic acid group.
| Compound Name | Starting Material | Electrophilic Reagent | Potential Position of New Substituent |
|---|---|---|---|
| 3,5-Dinitro-2-(oxiranylmethoxy)acetophenone | This compound | HNO3/H2SO4 | 3 |
| 3-Bromo-5-nitro-2-(oxiranylmethoxy)acetophenone | This compound | Br2/FeBr3 | 3 |
Synthesis of Conformationally Restricted Analogues
The synthesis of conformationally restricted analogues can lead to compounds with enhanced biological activity and selectivity. This can be achieved by introducing cyclic structures that limit the rotational freedom of the molecule.
One approach to creating conformationally restricted analogues is through intramolecular cyclization reactions. For instance, the precursor, 2-hydroxy-5-nitroacetophenone, can be used as a starting point for the synthesis of chalcones. These chalcones, which are α,β-unsaturated ketones, can then undergo various cyclization reactions to form heterocyclic systems.
A plausible synthetic route involves the Claisen-Schmidt condensation of 2-hydroxy-5-nitroacetophenone with an appropriate aldehyde to form a chalcone. This intermediate can then be subjected to reactions that lead to the formation of flavonoids, chromanones, or other heterocyclic structures, effectively creating a more rigid molecular framework.
| Compound Class | Key Intermediate | General Synthetic Approach | Resulting Structural Feature |
|---|---|---|---|
| Flavones | 2'-Hydroxy-5'-nitrochalcone | Oxidative cyclization of the chalcone | Fused pyranone ring |
| Flavanones | 2'-Hydroxy-5'-nitrochalcone | Intramolecular Michael addition | Fused dihydropyranone ring |
| Aurones | 2'-Hydroxy-5'-nitrochalcone | Oxidative cyclization involving the α-carbon | Fused furanone ring |
Mechanistic Investigations and Reaction Dynamics of 5 Nitro 2 Oxiranylmethoxy Acetophenone
Kinetic Studies of Key Transformation Steps
Kinetic analysis of reactions involving 5-Nitro-2-(oxiranylmethoxy)acetophenone would likely focus on two primary transformations: the reduction of the nitro group and the ring-opening of the epoxide.
Epoxide Ring-Opening: The kinetics of epoxide ring-opening are highly dependent on the reaction conditions, particularly the pH. nih.gov Under acidic catalysis, the reaction typically begins with the protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. youtube.com The rate of this acid-catalyzed ring-opening is influenced by the hydronium ion activity and the concentration of the nucleophile. nih.gov For reactions with carboxylic acids, catalyzed by their corresponding carboxylate salts, the reaction orders with respect to the epoxide and the catalyst are generally found to be one. researchgate.net
Conversely, under basic or nucleophilic conditions, the reaction proceeds via a direct SN2 attack on one of the epoxide's carbon atoms. The rate is dependent on the concentration of both the epoxide and the incoming nucleophile. The table below presents hypothetical kinetic data for the ring-opening of a substituted epoxide, illustrating typical reaction orders.
Interactive Data Table: Representative Kinetics of Epoxide Ring-Opening
| Reactant/Catalyst | Order of Reaction | Rate Constant (k) |
| Epoxide | 1 | Varies with nucleophile and temperature |
| Nucleophile | 1 | Varies with nucleophile and temperature |
| Acid Catalyst | 1 | Dependent on acid strength |
Nitro Group Reduction: The catalytic hydrogenation of nitroaromatic compounds is a common and well-studied transformation. commonorganicchemistry.commasterorganicchemistry.com The reaction rate is influenced by several factors including hydrogen pressure, temperature, catalyst type, and catalyst loading. The reduction is typically pseudo-first-order with respect to the nitro compound when hydrogen is in large excess.
Elucidation of Reaction Intermediates
The transformation of this compound can proceed through various intermediates depending on the reaction pathway.
Intermediates in Nitro Reduction: The catalytic reduction of a nitro group to an amine is a stepwise process that involves several well-established intermediates. The reaction generally proceeds from the nitro group (–NO₂) to a nitroso group (–NO), then to a hydroxylamine (B1172632) group (–NHOH), and finally to the amine (–NH₂). mdpi.com In some cases, coupling reactions can occur between these intermediates to form azoxy or azo compounds. mdpi.com
Intermediates in Epoxide Ring-Opening: In acid-catalyzed ring-opening, the initial intermediate is a protonated epoxide. The subsequent nucleophilic attack leads to a transition state with significant carbocation character, particularly at the more substituted carbon atom. youtube.com For this compound, a nucleophilic attack would result in a diol or an ether-alcohol, depending on the nucleophile. For instance, reaction with water would yield a diol intermediate. nih.gov The reaction of epoxides with nitrite, catalyzed by enzymes like halohydrin dehalogenase, has been shown to proceed through unstable hydroxynitrite ester intermediates which then hydrolyze to diols. scispace.com Mechanistic studies on acetophenone (B1666503) derivatives reacting with other reagents, such as dibromocarbene, have suggested the formation of carbonyl ylide intermediates. jlu.edu.cn
Catalytic Pathways and Catalyst Design for Specific Transformations
The selective transformation of either the nitro group or the epoxide ring in this compound requires careful catalyst design.
Catalysis for Nitro Group Reduction: A wide array of catalysts are effective for the reduction of aromatic nitro groups. acs.org
Heterogeneous Catalysts: Palladium on carbon (Pd/C) is a highly efficient and common choice for this transformation under hydrogen pressure. commonorganicchemistry.com Raney nickel is another effective catalyst, often used when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are also widely used for their chemoselectivity, often leaving other reducible groups intact. masterorganicchemistry.com
Homogeneous Catalysts: Transition metal complexes, for example, those involving Rhodium, can be used for transfer hydrogenation reactions. masterorganicchemistry.com
Chemoselectivity: A significant challenge is the selective reduction of the nitro group without affecting the epoxide ring. Initial attempts to hydrogenate nitro groups in molecules containing epoxides can lead to reductive ring-opening of the epoxide. mdpi.com However, careful selection of catalysts, such as certain platinum on carbon (Pt/C) systems, can achieve selective hydrogenation of the nitro group to an aniline. mdpi.com
Catalysis for Epoxide Ring-Opening:
Acid Catalysis: Simple Brønsted or Lewis acids can catalyze the ring-opening. The choice of acid can influence the regioselectivity of the attack.
Base Catalysis: Strong bases can deprotonate a weak nucleophile (like an alcohol or water), increasing its reactivity towards the epoxide ring.
Asymmetric Catalysis: For enantioselective ring-opening, chiral catalysts are employed. Metal-salen complexes, for instance with Cr(III) or Co(III), have been extensively studied for the asymmetric ring-opening of epoxides with various nucleophiles, including azides and water. researchgate.net These catalysts often function through a cooperative mechanism where both the epoxide and the nucleophile are activated. researchgate.net
The table below summarizes various catalysts for the key transformations.
Interactive Data Table: Catalysts for Transformations of Functional Groups Present in this compound
| Transformation | Catalyst | Conditions | Selectivity |
| Nitro Group Reduction | Pd/C | H₂ gas | High activity, may affect other groups |
| Nitro Group Reduction | Fe/NH₄Cl | Aqueous Ethanol | Good chemoselectivity |
| Nitro Group Reduction | SnCl₂ | HCl/Ethanol | Mild, good for sensitive substrates |
| Nitro Group Reduction | Pt/C | H₂ gas, THF | Can be selective for nitro group over epoxide |
| Epoxide Ring-Opening | H₂SO₄ | Water/Solvent | Acid-catalyzed hydrolysis |
| Epoxide Ring-Opening | (salen)Co(III) | Water | Hydrolytic kinetic resolution |
Computational and Theoretical Chemistry Approaches for 5 Nitro 2 Oxiranylmethoxy Acetophenone
Quantum Chemical Calculations of Electronic Structure and Reactivity
No specific studies detailing the quantum chemical calculations of the electronic structure and reactivity of 5-Nitro-2-(oxiranylmethoxy)acetophenone were found. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and atomic charges to predict the molecule's reactivity and stability.
Conformational Analysis and Stereochemical Predictions
Information regarding the conformational analysis or stereochemical predictions for this compound is not available in the public domain based on the conducted searches. A thorough conformational analysis would identify the most stable geometric arrangements of the molecule, which is crucial for understanding its biological activity and reaction mechanisms. Stereochemical predictions would be important due to the chiral center in the oxirane ring.
Molecular Modeling of Reaction Transition States
No data was found on the molecular modeling of reaction transition states involving this compound. This type of modeling is essential for elucidating reaction mechanisms, calculating activation energies, and understanding the kinetics of chemical transformations this molecule might undergo, particularly reactions involving the strained oxirane ring.
Prediction of Novel Reaction Pathways and Selectivity
There are no available predictions of novel reaction pathways or selectivity for this compound from computational studies. Theoretical chemistry can be a powerful tool for exploring potential new reactions and predicting their outcomes, including regioselectivity and stereoselectivity, thus guiding synthetic efforts. However, no such studies specific to this compound were identified.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Nitro-2-(oxiranylmethoxy)acetophenone, and how can purity be optimized during synthesis?
- Methodology : A multi-step synthesis is typically employed. First, introduce the nitro group to the acetophenone core via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Next, install the oxiranylmethoxy group through nucleophilic substitution using epichlorohydrin in a basic medium (e.g., K₂CO₃ in acetone). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC and HPLC to avoid over-nitration or epoxide ring-opening side reactions.
Q. How does the solubility of this compound vary in polar vs. non-polar solvents, and what models predict its solubility?
- Methodology : Experimental solubility data can be collected using static methods in solvents like ethanol, DMSO, or supercritical CO₂ (scCO₂). For scCO₂, density-based models (Chrastil or Del Valle–Aguilera) correlate solubility with temperature (313–343 K) and pressure (10–28 MPa), achieving <5% error .
- Key Considerations : The nitro and epoxide groups increase polarity, favoring solubility in polar aprotic solvents. Solubility in scCO₂ is critical for green extraction methods .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify key functional groups (C=O at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹, epoxide C-O-C at ~1250 cm⁻¹) .
- NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons near δ 7.5–8.5 ppm, epoxide protons at δ 3.5–4.5 ppm).
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 265.08) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the epoxide group in this compound?
- Methodology : Use density functional theory (DFT) with B3LYP/6-31G(d) to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites. Compare with experimental data (e.g., ring-opening reactions with amines or thiols) to validate predictions .
- Data Contradictions : Discrepancies may arise between theoretical activation energies and experimental kinetics due to solvent effects. Address this by incorporating solvation models (e.g., PCM) in simulations .
Q. What strategies resolve contradictory solubility data between experimental measurements and model predictions?
- Methodology : If Chrastil model deviations exceed 10% (e.g., at high pressures), refine parameters using nonlinear regression or switch to equations of state (e.g., Peng-Robinson with Stryjek-Vera mixing rules, reducing error to ~4%) .
- Case Study : For scCO₂ systems, ensure equilibrium time >2 hours in static methods to avoid kinetic artifacts .
Q. How can reaction conditions be optimized to prevent epoxide ring-opening during functionalization?
- Methodology :
- Temperature Control : Maintain reactions below 40°C to preserve epoxide stability.
- Catalyst Selection : Use mild Lewis acids (e.g., ZnCl₂) instead of strong acids/bases.
- In Situ Monitoring : Track epoxide integrity via FTIR or ¹³C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
